1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core fused with a 1H-imidazole ring and substituted with a 2-chlorobenzyl group. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analog, enabling interactions with biological targets such as kinases and nucleic acids . The 2-chlorobenzyl group enhances lipophilicity and binding affinity to hydrophobic pockets in enzymes or receptors, while the imidazole moiety provides hydrogen-bonding capabilities, influencing selectivity and potency .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-imidazol-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6/c16-13-4-2-1-3-11(13)8-22-15-12(7-20-22)14(18-9-19-15)21-6-5-17-10-21/h1-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVVBOMDJDGHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a pyrazolo[3,4-d]pyrimidine core with a 2-chlorobenzyl and an imidazole substituent. The synthesis typically involves multi-step reactions, including:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization of appropriate precursors.
- Introduction of the 2-Chlorobenzyl Group : Involves reacting the core with chlorobenzyl halide.
- Attachment of the Imidazole Group : Conducted via nucleophilic substitution using imidazole derivatives.
These steps are crucial for obtaining high yields and purity in industrial applications.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine demonstrate significant antimicrobial properties. For instance, compounds structurally similar to 1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine have shown effective inhibition against various bacterial and fungal strains.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1H-imidazol-1-yl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | Contains imidazole and pyrazole groups | Antimicrobial |
| 2-(2-chlorobenzyl)-5-methylpyrazolo[3,4-d]pyrimidin-7(6H)-one | Similar chlorobenzyl substituent | Anticancer |
| 3-(2-chlorophenyl)-5-methylpyrazolo[3,4-d]pyrimidine | Contains phenyl group | Antiviral |
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies reveal that certain derivatives exhibit potent anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For example, specific derivatives have shown IC50 values as low as 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating strong inhibitory effects on cell growth.
The biological activity of 1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is primarily attributed to its ability to interact with key molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. For instance:
- EGFR Inhibition : Some studies highlight its role as an epidermal growth factor receptor inhibitor (EGFRi), where it can induce apoptosis and cell cycle arrest at critical phases (S and G2/M) in cancer cells.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various biological contexts:
- Antimicrobial Testing : A series of tests against common pathogens revealed that derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
- Cancer Cell Line Studies : In vitro assays demonstrated that specific derivatives could effectively inhibit tumor growth in cultured cancer cells, suggesting a promising avenue for therapeutic development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Key Observations:
- Substituent Position Matters : The 2-chlorobenzyl group in the target compound may improve target binding compared to 4-chlorobenzyl derivatives (e.g., ) due to steric and electronic effects .
- Imidazole vs. Piperazine: The imidazole group (target compound) offers hydrogen-bond donor/acceptor sites, contrasting with piperazine-containing analogs (), which enhance solubility and CNS penetration .
- Biological Activity : While PP2 () is a potent kinase inhibitor, benzothiazole derivatives () show antimicrobial activity, highlighting the scaffold's versatility.
Kinase Inhibition
- The target compound’s imidazole and 2-chlorobenzyl groups may synergize to inhibit kinases like Src or JAK, akin to PP2 . However, replacing the 4-amino group (PP2) with imidazole could alter selectivity .
- Piperazine-substituted analogs () show CNS activity, suggesting substituents dictate target tissue distribution .
Antimicrobial Activity
- Benzothiazole derivatives () inhibit P. aeruginosa and C. albicans (MIC: 8–32 µg/mL), whereas the target compound’s imidazole may target fungal CYP51 or bacterial enzymes .
Anti-inflammatory Potential
- Compounds with methoxyethyl or phenylethanone groups () exhibit COX-2 inhibition, but the target compound’s chlorobenzyl group may reduce gastrointestinal toxicity compared to NSAIDs .
Unique Features of the Target Compound
- Dual Functional Groups : The 2-chlorobenzyl group enhances membrane permeability, while the imidazole enables polar interactions, balancing pharmacokinetics .
- Structural Rigidity : The fused pyrazolo[3,4-d]pyrimidine core provides conformational stability, improving binding compared to pyrido[2,3-d]pyrimidines () .
Q & A
Q. How does this compound’s mechanism differ from other pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., PP2)?
- Methodological Answer: Unlike PP2 (4-amino-3-(4-chlorophenyl)-1-t-butyl-pyrazolo[3,4-d]pyrimidine), the 2-chlorobenzyl group in this compound induces a conformational shift in the kinase activation loop, as shown by hydrogen-deuterium exchange mass spectrometry (HDX-MS). This modification reduces off-target binding to ABL1 while enhancing Src affinity .
Q. What in vitro models best recapitulate the compound’s tumor microenvironment interactions?
- Methodological Answer: 3D spheroid co-cultures (e.g., cancer-associated fibroblasts + tumor cells) mimic stromal effects. Hypoxia chambers (1% O₂) assess activity under low-oxygen conditions. Microfluidic platforms (e.g., OrganoPlate®) model vascularized tumor niches for invasion studies .
Data Contradiction and Validation
Q. How can researchers validate conflicting reports on the compound’s apoptosis-inducing vs. cytostatic effects?
- Methodological Answer: Triangulate results using:
- Flow Cytometry: Annexin V/PI staining distinguishes apoptosis from necrosis.
- RNA Sequencing: Identifies differential expression of pro-apoptotic (BAX, CASP3) vs. cell-cycle (CDK4, CCND1) genes.
- Live-Cell Imaging: IncuCyte® tracks real-time morphological changes .
Q. What criteria distinguish artefactual enzyme inhibition in biochemical vs. cell-based assays?
- Methodological Answer: Biochemical assay artefacts (e.g., compound aggregation) are flagged via detergent addition (0.01% Tween-20). Cell-based false positives are ruled out using counter-screens with ATP-competitive probes (e.g., staurosporine) and thermal shift assays (TSA) .
Advanced Structural Analysis
Q. Which crystallographic techniques resolve the compound’s binding mode in kinases with flexible activation loops?
Q. How does the chlorobenzyl group influence π-π stacking vs. hydrophobic interactions in target binding?
- Methodological Answer: Quantum mechanical calculations (Gaussian 09) reveal the chlorine atom’s electron-withdrawing effect strengthens π-π stacking with phenylalanine residues (e.g., EGFR F856). Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) quantifies hydrophobic contributions to binding energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
